molecular formula C7H7NNa2O5 B1574482 LY 379268 disodium salt

LY 379268 disodium salt

カタログ番号: B1574482
分子量: 231.11
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Classification and Distribution of Metabotropic Glutamate (B1630785) Receptors (mGluRs)

To date, eight distinct mGluR subtypes, designated mGluR1 through mGluR8, have been identified and cloned in mammals. neurology.orgwikipedia.org These receptors are categorized into three groups based on their sequence homology, signal transduction mechanisms, and pharmacological profiles. neurology.orgguidetopharmacology.org

GroupReceptor SubtypesSignal Transduction PathwayPrimary Location
Group I mGluR1, mGluR5Positively coupled to phospholipase C (PLC), leading to increased intracellular calcium. neurology.orgpatsnap.comPrimarily postsynaptic. neurology.orgwikipedia.org
Group II mGluR2, mGluR3Negatively coupled to adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. patsnap.comfrontiersin.orgPredominantly presynaptic. neurology.orgfrontiersin.orgfrontiersin.org
Group III mGluR4, mGluR6, mGluR7, mGluR8Also negatively coupled to adenylyl cyclase, similar to Group II. neurology.orgfrontiersin.orgPrimarily presynaptic. neurology.orgwikipedia.org

The distribution of these receptor groups varies throughout the CNS. Group I mGluRs are typically found on the postsynaptic membrane, while Group II and III mGluRs are predominantly located on presynaptic terminals. neurology.orgwikipedia.orgfrontiersin.org However, it is important to note that Group II receptors can also be found at postsynaptic sites and on glial cells. frontiersin.orgmdpi.com

Distinctive Characteristics and Physiological Roles of Group II mGluRs (mGluR2/3)

Group II mGluRs, comprising mGluR2 and mGluR3, are distinguished by their coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. patsnap.comfrontiersin.orgfrontiersin.org Activation of these receptors also leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels. frontiersin.org

A primary function of presynaptic Group II mGluRs is to act as autoreceptors, inhibiting the release of glutamate. frontiersin.orgfrontiersin.orgnih.gov When synaptic glutamate levels become excessively high, glutamate can "spill over" from the synaptic cleft and activate these presynaptic receptors, creating a negative feedback loop that dampens further glutamate release. wiley.com They can also function as heteroreceptors on non-glutamatergic terminals to modulate the release of other neurotransmitters, such as GABA. frontiersin.orgfrontiersin.org

Physiologically, Group II mGluRs are implicated in the modulation of synaptic plasticity, including their role in the induction of long-term depression (LTD). frontiersin.org They are involved in a wide range of CNS functions, including learning, memory, anxiety, and pain perception. wikipedia.org

Rationale for Targeting Group II mGluRs in Neurological and Psychiatric Research

The strategic location and function of Group II mGluRs make them a compelling target for therapeutic intervention in a variety of neurological and psychiatric disorders characterized by glutamatergic dysregulation. nih.govresearchgate.net By activating these receptors, it is possible to reduce excessive glutamate release, which is implicated in the pathophysiology of numerous conditions. nih.gov

Research suggests that targeting Group II mGluRs could be a promising approach for conditions such as:

Schizophrenia nih.govfrontiersin.org

Anxiety frontiersin.org

Depression nih.gov

Drug addiction nih.gov

Pain frontiersin.org

Neurodegenerative diseases like Parkinson's disease and amyotrophic lateral sclerosis. frontiersin.orgnih.gov

The development of selective agonists for Group II mGluRs provides valuable tools to explore their therapeutic potential. frontiersin.org These compounds allow researchers to modulate glutamatergic activity in a more subtle manner than by directly targeting ionotropic receptors. frontiersin.org

特性

分子式

C7H7NNa2O5

分子量

231.11

SMILES

N[C@@]1(C([O-])=O)CO[C@@]2([H])[C@@](C([O-])=O)([H])[C@]21[H].[Na+].[Na+]

同義語

(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid disodium salt

製品の起源

United States

Pharmacology of Ly 379268 Disodium Salt

Classification as a Selective Group II mGluR Agonist

LY 379268 is classified as a potent and highly selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluRs). wikipedia.orgtocris.combio-techne.com The mGluRs are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. nih.gov These receptors are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.

Group II mGluRs, which include the subtypes mGluR2 and mGluR3, are typically located on presynaptic terminals. nih.gov Their activation generally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and a subsequent reduction in the release of neurotransmitters, primarily glutamate. researchgate.net The selectivity of LY 379268 for this group is a key feature of its pharmacological identity, allowing for targeted modulation of glutamatergic neurotransmission. nih.gov

Receptor Selectivity and Potency Profile of LY 379268 at mGluR2 and mGluR3 Subtypes

LY 379268 demonstrates high potency and selectivity for both mGluR2 and mGluR3 subtypes, though with some reported differences in affinity between the two. tocris.com It displays over 80-fold greater selectivity for Group II receptors compared to Group I and Group III mGluRs. tocris.com

Research findings indicate that LY 379268 acts as a potent agonist at human mGluR2 and mGluR3, with EC₅₀ values—the concentration required to elicit a half-maximal response—in the low nanomolar range. Specific studies report EC₅₀ values of 2.69 nM for human mGluR2 and 4.48 nM for human mGluR3. tocris.comnih.gov This indicates a high affinity for both receptor subtypes.

Binding affinity studies, which measure the strength of the interaction between the ligand and the receptor, provide further insight. While functional potency (EC₅₀) is high for both subtypes, some studies suggest a degree of preference. For instance, one report indicated that LY 379268 has a 5-fold higher potency at mGluR2 and a 16-fold higher potency at mGluR3 when compared to the related compound LY354740. nih.gov Despite its dual agonism, some research suggests that the pharmacological effects of LY 379268 in certain preclinical models are mediated primarily through the mGluR2 subtype. metris.nl

Table 1: Potency (EC₅₀) of LY 379268 at Human mGluR Subtypes
Receptor SubtypeEC₅₀ (nM)
hmGluR22.69
hmGluR34.48

Comparative Analysis with Other Group II mGluR Agonists

The development and understanding of LY 379268 are contextualized by its relationship to other Group II mGluR agonists. It was developed from an earlier, prototypical Group II agonist known as eglumetad (also referred to as LY354740). wikipedia.orgnih.govnih.gov

Compared to eglumetad (LY354740), LY 379268 is generally considered more potent at both mGluR2 and mGluR3 subtypes. nih.gov While both compounds are highly selective for Group II mGluRs, they exhibit different in vitro and in vivo pharmacological profiles, which may be due to their subtle differences in potency at the mGluR2 versus mGluR3 subtypes. nih.govnih.gov For instance, while both are effective in certain preclinical models, their effects can differ in others, such as in models of stress-induced gene expression. nih.gov

Table 2: Comparison of Select Group II mGluR Agonists
CompoundKey Characteristics
Eglumetad (LY354740)Prototypical, selective Group II agonist; less potent than LY 379268. nih.govnih.govnih.gov
LY 379268Highly potent and selective Group II agonist, derived from eglumetad. wikipedia.org
LY-404,039A more potent compound developed following LY 379268. wikipedia.org
LY395756A selective mGluR2 agonist used to differentiate receptor subtype effects. nih.govplos.org

Molecular and Cellular Mechanisms of Action of Ly 379268 Disodium Salt

Modulation of Presynaptic Glutamate (B1630785) Release

The primary mechanism through which LY 379268 exerts its effects is by attenuating the release of glutamate from presynaptic terminals. nih.gov By activating mGlu2/3 receptors, LY 379268 provides a negative feedback signal that inhibits further glutamate release, thereby dampening excessive excitatory neurotransmission. openpharmacologyjournal.comnih.gov This action is crucial in brain regions implicated in various neurological and psychiatric conditions, where hyperactivity of glutamatergic pathways is a key pathological feature. nih.gov

Effects on Spontaneous and Miniature Glutamatergic Transmission

The influence of LY 379268 extends to the basal, spontaneous release of glutamate. Research has shown that LY 379268 can decrease the frequency of miniature excitatory postsynaptic currents (mEPSCs) without affecting their amplitude. researchgate.net This finding suggests a direct presynaptic mechanism of action, as a change in frequency typically reflects a modification in the probability of neurotransmitter release, while amplitude changes are more often associated with postsynaptic receptor sensitivity. However, another study reported a significant increase in the amplitude, but not the frequency, of mEPSCs following treatment with LY 379268. nih.gov This latter finding suggests a potential postsynaptic mechanism involving an increase in the number or function of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptors. nih.gov

Effects of LY 379268 on Glutamatergic Transmission
ParameterEffectReference
Presynaptic Glutamate ReleaseDecreased nih.gov
Excitatory Postsynaptic Currents (EPSCs)Decreased researchgate.net
Miniature EPSC FrequencyDecreased researchgate.net
Miniature EPSC AmplitudeIncreased nih.gov

Intracellular Signaling Pathways Activated by LY 379268

The activation of mGlu2/3 receptors by LY 379268 initiates a cascade of intracellular signaling events that are negatively coupled to adenylyl cyclase. openpharmacologyjournal.com This initial step leads to the modulation of several downstream pathways that are critical for regulating neuronal function and survival.

Regulation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation

Studies have demonstrated that LY 379268 can significantly increase the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), without altering the total protein levels of ERK1/2. nih.gov The ERK1/2 signaling pathway is a key player in a multitude of cellular processes, including cell survival, differentiation, and synaptic plasticity. The activation of this pathway by LY 379268 is implicated in the regulation of postsynaptic AMPA receptor trafficking. nih.gov

Involvement of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Signaling

The glycogen synthase kinase-3 beta (GSK-3β) signaling pathway also appears to be a crucial mediator of the effects of LY 379268. nih.gov Research indicates that the effects of LY 379268 on the surface expression of the AMPA receptor subunit GluA2 can be completely blocked by a GSK-3β inhibitor. nih.gov This suggests that GSK-3β signaling is a necessary component in the pathway through which LY 379268 modulates the trafficking of this specific AMPA receptor subunit. nih.gov Interestingly, GSK-3β appears to differentially regulate GluA1 and GluA2 trafficking. nih.gov

Downstream Effects on Gene Expression and Protein Modulation

The activation of intracellular signaling pathways by LY 379268 ultimately leads to downstream effects on gene expression and protein modulation, which in turn influence synaptic function. A notable consequence is the regulation of AMPA receptor trafficking. nih.gov Treatment with LY 379268 has been shown to significantly increase both the surface and total expression of the AMPA receptor subunits GluA1 and GluA2 in prefrontal neurons, both in vitro and in vivo. nih.gov This effect is consistent with a transcriptional regulation mechanism, as it can be blocked by the transcription inhibitor actinomycin-D. nih.gov The increased expression and surface localization of these AMPA receptor subunits likely contribute to the observed increase in mEPSC amplitude, suggesting a functional enhancement of postsynaptic glutamate receptors. nih.gov

Intracellular Signaling Pathways and Downstream Effects of LY 379268
Signaling Pathway/Downstream EffectModulation by LY 379268Reference
ERK1/2 PhosphorylationIncreased nih.gov
GSK-3β SignalingInvolved in GluA2 trafficking nih.gov
AMPA Receptor (GluA1/GluA2) ExpressionIncreased surface and total expression nih.gov

Receptor Trafficking and Expression Regulation by LY 379268

The activation of group II metabotropic glutamate receptors (mGluR2/3) by LY 379268 disodium (B8443419) salt initiates a cascade of intracellular events that significantly modulates the expression and localization of key neurotransmitter receptors. These actions are central to its mechanism of action and its effects on synaptic plasticity and neuronal function.

Impact on AMPA Receptor Subunit (GluA1, GluA2) Surface Expression and Trafficking

LY 379268 has been demonstrated to significantly regulate the trafficking and expression of α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor subunits, specifically GluA1 and GluA2, in prefrontal cortical neurons. plos.orgnih.govnih.gov Research shows that treatment with LY 379268 leads to a notable increase in both the surface and total protein expression of GluA1 and GluA2 subunits. plos.orgnih.govnih.gov This effect occurs in both in vitro cultured neurons and in vivo models. plos.orgnih.gov The observed increase in AMPA receptors is functionally significant, as electrophysiological recordings have shown that LY 379268 treatment increases the amplitude of miniature excitatory postsynaptic currents (mEPSCs), without affecting their frequency. plos.orgnih.govnih.gov This suggests that the newly expressed receptors are incorporated into synapses and are functional. plos.orgnih.gov

The mechanism underlying this regulation involves multiple signaling pathways. The effects of LY 379268 on AMPA receptor expression are blocked by the mGluR2/3 antagonist LY 341495, confirming the involvement of these specific receptors. plos.orgnih.gov Furthermore, the blockade of LY 379268's effects by actinomycin-D suggests that the process is dependent on gene transcription. plos.orgnih.govnih.gov

Intracellular signaling cascades are also critically involved. LY 379268 has been found to increase the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). plos.orgnih.govnih.gov The regulation of GluA1 and GluA2 appears to be differentially mediated by glycogen synthase kinase-3beta (GSK-3β), as a GSK-3β inhibitor completely blocks the effect of LY 379268 on GluA2 surface expression. plos.orgnih.govnih.gov These findings indicate that the agonist action of LY 379268 on mGluR2/3 receptors regulates postsynaptic AMPA receptors by influencing the synaptic trafficking of both GluA1 and GluA2 subunits, likely through ERK1/2 signaling for GluA1 and a combination of ERK1/2 and GSK-3β signaling for GluA2. plos.orgnih.govnih.gov

Table 1: Summary of Research Findings on the Effect of LY 379268 on AMPA Receptor Subunits
ParameterObservationUnderlying MechanismSupporting Evidence
GluA1/GluA2 Surface Expression Significantly increased in prefrontal neurons (in vitro and in vivo). plos.orgnih.govplos.orgIncreased trafficking to the cell surface.Immunofluorescent staining and BS³ cross-linker assays. plos.org
GluA1/GluA2 Total Protein Levels Significantly increased. plos.orgnih.govplos.orgTranscriptional regulation.Effect blocked by actinomycin-D. plos.orgnih.gov
Receptor Functionality Increased amplitude of mEPSCs with no change in frequency. plos.orgnih.govPostsynaptic localization and function of newly expressed receptors.Colocalization with PSD95, not synapsin I; whole-cell patch-clamp recordings. plos.orgnih.gov
Signaling Pathways Increased phosphorylation of ERK1/2. plos.orgnih.govnih.gov Differential involvement of GSK-3β. plos.orgnih.govnih.govActivation of intracellular kinase cascades.Inhibitor studies (PD98059 for ERK1/2, GSK-3β inhibitor). plos.orgnih.gov

Influence on NMDA Receptor Expression

The influence of LY 379268 on N-methyl-D-aspartate (NMDA) receptors is complex, involving functional modulation and restorative effects on receptor levels, particularly in pathological contexts, rather than direct regulation of expression under normal physiological conditions. A primary mechanism through which LY 379268 exerts influence is by its well-established presynaptic effect of reducing glutamate release. researchgate.netnih.gov By attenuating excessive glutamate release, LY 379268 provides neuroprotection against NMDA receptor-mediated excitotoxicity. researchgate.net

Beyond this presynaptic action, activation of postsynaptic mGluR2/3 receptors by LY 379268 can lead to a longer-term modulation of glutamatergic transmission, which includes increasing the surface expression of NMDA receptors. nih.gov Studies in animal models of schizophrenia have shown that LY 379268 can rescue deficits in NMDA receptor levels. uow.edu.au In a two-hit mouse model of schizophrenia (neuregulin 1 mutation combined with phencyclidine treatment), which exhibits reduced NMDA receptor binding density in brain regions like the prefrontal cortex and hippocampus, acute treatment with LY 379268 restored these receptor levels. uow.edu.au

Functionally, mGluR2/3 activation has been shown to enhance NMDA receptor-mediated currents. researchgate.net This potentiation of NMDA receptor function is mediated by mGluR2/3, as it can be blocked by the antagonist LY 341495. researchgate.net This suggests that LY 379268 can modify postsynaptic NMDA receptor function, promoting synaptic plasticity. researchgate.net

Interaction with Other Neurotransmitter Systems at a Mechanistic Level

LY 379268, through its action on mGluR2/3, modulates other critical neurotransmitter systems, thereby influencing a broader range of neural circuits.

Effects on Dopaminergic Signaling Modulation

The interaction of LY 379268 with the dopaminergic system is multifaceted. Activation of mGluR2/3 receptors has been shown to suppress dopamine (B1211576) release in the nucleus accumbens in vivo. nih.gov This suggests an indirect regulatory role on dopaminergic transmission, likely mediated by the presynaptic inhibition of glutamate release onto dopamine neurons.

There have also been conflicting reports regarding a direct interaction of LY 379268 with dopamine receptors. nih.gov One study suggested that LY 379268 exhibits properties of a dopamine D2 receptor partial agonist, with low intrinsic agonist activity but a high level of inhibitory (antagonist) activity. nih.gov However, a subsequent study failed to find evidence for direct D2 receptor interactions either in vitro or in vivo. nih.gov This discrepancy indicates that while LY 379268 clearly modulates dopaminergic circuits, its potential direct action at D2 receptors remains an area of ongoing investigation.

Presynaptic Specificity on Glutamatergic Terminals vs. GABAergic Terminals

The primary presynaptic role of mGluR2/3 activation is the inhibition of neurotransmitter release. nih.govnih.gov This effect is particularly prominent at glutamatergic terminals, where LY 379268 acts on autoreceptors to reduce the release of glutamate, forming a negative feedback loop that prevents excessive excitatory neurotransmission. nih.govnih.gov

Research comparing the effects of LY 379268 on glutamatergic and GABAergic terminals has provided insight into its presynaptic specificity. In studies using synaptosomes from the rat parietal cortex, LY 379268 was found to reduce the potassium-evoked release of both glutamate and GABA. nih.gov However, the magnitude of this inhibition was greater for glutamate (approximately 40.2% reduction) than for GABA (approximately 30% reduction). nih.gov This suggests a preferential, though not exclusive, inhibitory action on glutamatergic terminals over GABAergic ones. nih.gov Interestingly, the same study found that mGluR2/3 receptors were more robustly expressed at GABAergic terminals, indicating that receptor density alone does not determine the functional outcome of agonist stimulation. nih.gov

Table 2: Presynaptic Inhibition by LY 379268 (0.1 µM) in Rat Parietal Cortex Synaptosomes
Neurotransmitter Terminal TypeEffect of LY 379268 on KCl-Evoked Release
Glutamatergic ~40.2% reduction nih.gov
GABAergic ~30% reduction nih.gov

Preclinical Efficacy and Therapeutic Potential of Ly 379268 Disodium Salt in Animal Models

Neuroprotective Effects in Models of Excitotoxicity and Ischemia

LY 379268 disodium (B8443419) salt has shown significant neuroprotective properties in preclinical studies, particularly in models of excitotoxicity and cerebral ischemia. These effects are largely attributed to its ability to modulate excessive glutamatergic neurotransmission, a key factor in neuronal cell death.

As a group II mGlu receptor agonist, LY 379268 provides protection against N-methyl-D-aspartate (NMDA)-mediated cell death in in vitro settings tocris.com. The activation of mGluR2/3 receptors by LY 379268 is believed to inhibit the release of glutamate (B1630785), thereby preventing the overstimulation of NMDA receptors that leads to excitotoxic neuronal damage researchgate.net. Studies have demonstrated that LY 379268 can protect striatal neurons from NMDA-induced toxicity researchgate.net.

In animal models of global cerebral ischemia, LY 379268 has demonstrated robust neuroprotective effects, particularly in the hippocampus, a brain region highly vulnerable to ischemic damage.

In a gerbil model of global ischemia induced by bilateral carotid artery occlusion, administration of LY 379268 significantly attenuated the loss of CA1 hippocampal neurons nih.govnih.govcapes.gov.br. This protective effect was observed even when the compound was administered up to two hours after the ischemic insult nih.govcapes.gov.br. Furthermore, the neuroprotective effect of LY 379268 was maintained for at least 28 days post-ischemia researchgate.netnih.gov. Pretreatment with LY 379268 24 or 48 hours prior to the ischemic event also markedly reduced damage to CA1 hippocampal neurons researchgate.netnih.gov. The mechanism behind this long-lasting protection appears to be related to sustained receptor occupancy rather than the induction of neuroprotective factors researchgate.netnih.gov.

Gerbil Model of Global Ischemia: Neuroprotective Effects of LY 379268
Experimental Condition Observed Outcome
5-minute bilateral carotid artery occlusionAlmost complete prevention of CA1 hippocampal neuron loss with LY 379268 administration 30 minutes post-occlusion nih.govcapes.gov.br.
Administration 1 hour and 2 hours post-occlusionSignificant neuroprotection observed nih.govcapes.gov.br.
Histological analysis at 14 and 28 days post-ischemiaMaintained neuroprotective effect researchgate.netnih.gov.
Pretreatment 24 or 48 hours before ischemiaMarkedly reduced damage to CA1 hippocampal neurons researchgate.netnih.gov.

Anxiolytic-like Properties in Rodent Behavioral Paradigms

The effects of LY 379268 on anxiety-like behavior in rodents have yielded mixed results, with some studies suggesting anxiolytic-like effects while others indicate potential anxiogenic-like responses at higher doses.

Studies have reported that LY 379268 can induce anxiolytic-like effects, such as decreased ultrasonic vocalizations in rat pups nih.gov. However, other research using models like the light/dark box test and the open field test in rats did not observe anxiolytic effects at lower doses nih.govnih.gov. In fact, at the highest dose tested in one study, LY 379268 induced anxiety-like behavior, characterized by reduced time spent in the light chamber and the central zone of the open field nih.govnih.gov. This suggests that the anxiolytic potential of LY 379268 may be dose-dependent.

Rodent Models of Anxiety: Effects of LY 379268
Behavioral Test Observed Effect of LY 379268
Rat Pup Ultrasonic VocalizationsDecreased vocalizations, suggesting anxiolytic-like effects nih.gov.
Light/Dark Box Test (Rats)No effect at lower doses; decreased time in light chamber at the highest dose, indicating an anxiogenic-like effect nih.govnih.gov.
Open Field Test (Rats)No effect at lower doses; fewer entries and less time in the central zone at the highest dose, suggesting an anxiogenic-like effect nih.govnih.gov.

Antipsychotic-like Effects in Models of Schizophrenia

LY 379268 has shown considerable promise as a potential therapeutic agent for schizophrenia, demonstrating efficacy in various preclinical models that mimic the symptoms of the disorder.

Psychotomimetic agents, such as phencyclidine (PCP) and MK-801, are NMDA receptor antagonists that induce schizophrenia-like symptoms in rodents. LY 379268 has been shown to block certain behavioral responses induced by PCP in rats researchgate.net. This suggests that by activating mGluR2/3 receptors, LY 379268 can counteract the glutamatergic dysfunction thought to underlie psychosis researchgate.net. Furthermore, LY 379268 has been found to decrease the neuronal injury in the retrosplenial cortex caused by the NMDA receptor antagonist MK-801, an effect shared by atypical antipsychotic medications nih.gov.

Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current treatments. LY 379268 has demonstrated the ability to reverse certain cognitive deficits in animal models of the disorder.

In a neurodevelopmental model of schizophrenia using post-weaning social isolation in rats, LY 379268 reversed deficits in novel object recognition, a measure of recognition memory nih.gov. Additionally, in a "two-hit" mouse model of schizophrenia involving both a genetic predisposition and pubertal stress with PCP, acute treatment with LY 379268 restored the levels of NMDA and GABA-A receptors in key brain regions, an effect comparable to the atypical antipsychotic olanzapine (B1677200) nih.govuow.edu.au. This indicates a potential mechanism for the therapeutic effects of LY 379268 in restoring the balance of excitatory and inhibitory neurotransmission nih.gov. Moreover, LY 379268 was able to rescue deficits in clinically relevant early sensory EEG biomarkers induced by MK-801 nih.gov.

Animal Models of Schizophrenia: Effects of LY 379268
Model Observed Effect of LY 379268
Phencyclidine (PCP)-induced behaviors in ratsBlockade of certain behavioral responses researchgate.net.
MK-801-induced neuronal injury in ratsDecreased injury in the retrosplenial cortex nih.gov.
Post-weaning social isolation-induced recognition memory deficits in ratsReversal of deficits in novel object recognition nih.gov.
"Two-hit" mouse model (genetic and PCP-induced)Restoration of NMDA and GABA-A receptor levels nih.govuow.edu.au.
MK-801-induced EEG deficits in miceRescue of deficits in early sensory EEG biomarkers nih.gov.

Anti-addictive Actions in Models of Substance Dependence

The compound LY 379268 disodium salt has demonstrated significant potential in preclinical models of substance dependence, showing promise in attenuating behaviors associated with addiction to cocaine, nicotine (B1678760), and alcohol.

In animal models, LY 379268 has been shown to reduce cocaine-seeking behaviors. nih.gov Studies in rats have indicated that this compound can decrease cocaine self-administration. nih.govnih.gov Notably, some research suggests that the effects of LY 379268 are more pronounced on behaviors motivated by cocaine-related cues rather than the primary reinforcing effects of the drug itself. nih.gov For instance, LY 379268 dose-dependently attenuated the recovery of cocaine-seeking behavior, while only the highest doses reduced cocaine self-administration. nih.gov This suggests a selective action on the motivational aspects of cocaine addiction. nih.gov

In squirrel monkeys, the effects of LY 379268 on cocaine self-administration have produced conflicting results. nih.gov One study found that LY 379268 decreased cocaine self-administration under a second-order schedule of reinforcement and also blocked cocaine-primed reinstatement of drug-seeking. nih.gov However, another study in rhesus monkeys reported that acute administration of LY 379268 actually increased cocaine injections under a progressive-ratio schedule. nih.gov

The table below summarizes the effects of LY 379268 on cocaine-related behaviors in rodent models.

Animal ModelBehavior AssessedEffect of LY 379268Key Finding
RatCocaine Seeking (Conditioned Reinstatement)AttenuationDose-dependently reduced recovery of cocaine seeking. nih.gov
RatCocaine Self-AdministrationReductionSignificant effects observed only at the highest dose tested (3.0 mg/kg). nih.gov
RatLocomotor SensitizationInterferenceMay play a role in psychostimulant addiction. nih.gov

LY 379268 has shown efficacy in reducing nicotine-related behaviors in animal models. Systemic administration of LY 379268, as well as direct injection into the ventral tegmental area (VTA) or nucleus accumbens (NAc), has been found to decrease nicotine self-administration in rats. researchgate.netnih.gov The compound also effectively blocks cue-induced reinstatement of nicotine-seeking behavior. nih.govnih.gov

A key mechanism underlying these effects appears to be the modulation of dopamine (B1211576) release. In nicotine-experienced rats, LY 379268 pretreatment blocked nicotine-induced increases in dopamine in the nucleus accumbens shell, but interestingly, only when the animals were in a nicotine-associated context. researchgate.netonu.edunih.gov This suggests that LY 379268 may be particularly effective at dampening the rewarding effects of nicotine when they are amplified by environmental cues. researchgate.net

The following table details the effects of LY 379268 on nicotine-related neurobiology and behavior.

Animal ModelArea of ActionNeurochemical/Behavioral EffectContext-Dependency
RatSystemic, VTA, NAcDecreased nicotine self-administration. researchgate.netnih.govNot specified
RatSystemicBlocked cue-induced reinstatement of nicotine seeking. nih.govnih.govNot specified
RatNucleus Accumbens ShellBlocked nicotine-induced increases in dopamine. researchgate.netonu.edunih.govEffect observed only in the presence of a nicotine-associated context. researchgate.netonu.edunih.gov

Preclinical studies indicate that LY 379268 can suppress alcohol self-administration and seeking behaviors. In rats trained to self-administer ethanol (B145695), LY 379268 attenuated both alcohol self-administration and the reinstatement of alcohol-seeking induced by cues. nih.gov

Furthermore, research suggests that the efficacy of LY 379268 may be enhanced in a state of alcohol dependence. In one study, LY 379268 was more effective at reducing both ethanol self-administration and stress-induced reinstatement of ethanol-seeking in rats with a history of ethanol dependence compared to non-dependent rats. nih.gov This suggests that neuroadaptations occurring during the development of alcohol dependence may increase the sensitivity to the therapeutic effects of this compound. nih.gov

Below is a summary of the preclinical efficacy of LY 379268 in models of alcohol dependence.

Animal ModelConditionBehavior AssessedEffect of LY 379268
RatNon-dependent and Post-dependentEthanol Self-AdministrationReduced in both groups, but more effective in post-dependent rats. nih.gov
RatNon-dependent and Post-dependentStress-Induced Reinstatement of Ethanol SeekingReduced in both groups, with greater efficacy in post-dependent rats. nih.gov
RatNot specifiedCue-Induced Reinstatement of Alcohol SeekingAttenuated. nih.gov

Antinociceptive and Analgesic Effects in Pain Models

LY 379268 has been investigated for its potential to alleviate pain, demonstrating notable effects in models of persistent and neuropathic pain, while showing limited efficacy in acute pain models.

In models of acute pain, the effects of LY 379268 are nuanced. The compound has shown efficacy in the formalin test, a model of persistent pain that has an initial acute phase. LY 379268 attenuated the late-phase paw-licking behavior in a dose-dependent manner in this model. nih.gov However, in tests of acute thermal nociception, such as the tail flick test and the paw withdrawal test, LY 379268 had no significant effects. nih.gov This suggests that the compound may not act as a traditional analgesic for acute thermal pain but may be more effective in pain states with an inflammatory or persistent component. Some studies have noted that at doses that produce analgesic effects, motor impairment on the inverted screen test was observed. nih.gov

The table below summarizes the effects of LY 379268 in various pain models.

Pain ModelType of PainEffect of LY 379268
Formalin Test (late phase)Persistent/InflammatoryAttenuated paw-licking behavior. nih.gov
Tail Flick TestAcute ThermalNo significant effect. nih.gov
Paw Withdrawal TestAcute ThermalNo significant effect. nih.gov
Hot Plate TestAcute ThermalIncreased response latencies. nih.gov

LY 379268 has demonstrated significant efficacy in animal models of neuropathic pain. In the L5/L6 spinal nerve ligation model in rats, a widely used model of neuropathic pain, LY 379268 significantly reversed mechanical allodynia in a dose-related manner. nih.gov Mechanical allodynia is a condition where a normally non-painful stimulus is perceived as painful, a hallmark of neuropathic pain. The ability of LY 379268 to alleviate this symptom points to its potential as a therapeutic agent for neuropathic pain conditions. Systemic application of group II mGluR agonists, including LY 379268, has been shown to increase mechanical withdrawal thresholds in neuropathic pain models. mdpi.com

Spinal and Supraspinal Sites of Action

The therapeutic effects of this compound are mediated through its action at both spinal and supraspinal sites within the central nervous system. Evidence for spinal mechanisms is prominent in preclinical models of pain. Studies in rats with persistent inflammatory or neuropathic pain indicate that spinal group II metabotropic glutamate receptor (mGluR) activity is antinociceptive. nih.gov This effect is hypothesized to stem from the inhibition of noxious stimulus-induced glutamate release in the spinal cord dorsal horn, a key area for processing pain signals. nih.gov The presence and activation of these presynaptic autoreceptors in the spinal cord suggest a direct modulatory role in attenuating excessive excitatory signaling at the primary synapse of the pain pathway.

Supraspinal mechanisms are evidenced by the compound's ability to cross the blood-brain barrier and exert effects in models of complex neurological and psychiatric disorders. nih.gov Pharmacokinetic studies confirm that systemically administered LY 379268 achieves and maintains concentrations in the brain sufficient for receptor activation. nih.govresearchgate.net Its efficacy in animal models of stroke, epilepsy, schizophrenia, and anxiety, as well as its impact on cognitive functions, points to action within higher brain centers. nih.govnih.gov For instance, research into pain modulation has also identified the dorsal striatum, a supraspinal structure, as a site where mGluR activation can influence pain processing, further illustrating the compound's engagement with brain-level circuitry. nih.gov

Effects in Other Central Nervous System Disorder Models

Anticonvulsant Properties in Epilepsy Models

This compound has demonstrated significant anticonvulsant properties across a range of preclinical epilepsy models. The compound effectively inhibits seizures induced by various methods, indicating a broad spectrum of anti-epileptic potential.

In genetic models, LY 379268 transiently inhibited sound-induced clonic seizures in DBA/2 mice. nih.gov It also significantly reduced the duration of spike and wave discharges characteristic of absence seizures in lethargic (lh/lh) mice. nih.gov In chemically-induced seizure models, LY 379268 was potent in inhibiting seizures triggered by the group I mGlu receptor agonist (R,S)-3,5-dihydroxyphenylglycine (DHPG). nih.gov Furthermore, in the pilocarpine (B147212) model of status epilepticus, both pretreatment and post-treatment with LY 379268 were effective at reducing behavioral seizure correlates and abnormal electroencephalogram (EEG) power associated with seizures. nih.gov

The compound's efficacy also varies depending on the type of electrically-induced seizure model. In the amygdala-kindled rat model of partial seizures, LY 379268 partially inhibited the seizure score and afterdischarge duration. nih.gov A comparative study found that while the compound had minimal anticonvulsant activity in the maximal electroshock (MES) seizure model, it provided complete protection in the 6 Hz model, which is considered a model for therapy-resistant partial seizures. researchgate.net However, in genetically epilepsy-prone-9 (GEP) rats, LY 379268 did not inhibit sound-induced seizures and was observed to be proconvulsant following the auditory stimulus. nih.gov

Table 1: Anticonvulsant Efficacy of LY 379268 in Various Preclinical Models
Epilepsy ModelAnimal SpeciesEffectED₅₀ (Route)
Sound-Induced SeizuresDBA/2 MiceTransient inhibition of clonic seizures2.9 mg/kg (i.p.) / 0.08 nmol (i.c.v.)
Absence SeizuresLethargic (lh/lh) MiceReduced spike and wave discharge durationN/A
DHPG-Induced SeizuresMiceInhibition of seizures0.3 pmol (i.c.v.)
Amygdala-Kindled SeizuresRatsPartial inhibition of seizure score and afterdischargeN/A
6 Hz Electrically-Induced SeizuresMiceComplete protectionN/A
Maximal Electroshock Seizure (MES)MiceMinimal anticonvulsant activityN/A

Data sourced from multiple preclinical studies. nih.govresearchgate.net N/A indicates data not available. ED₅₀ is the median effective dose. Routes of administration are intraperitoneal (i.p.) and intracerebroventricular (i.c.v.).

Modulation of Pathophysiology in Huntington's Disease Models

In the R6/2 transgenic mouse model of Huntington's disease (HD), which exhibits a rapidly progressing phenotype, treatment with this compound has shown diverse benefits. nih.gov Daily administration of the compound resulted in a significant 11% increase in the lifespan of R6/2 mice compared to vehicle-treated controls. nih.govnih.gov

The treatment also led to significant improvements in motor function. nih.govnih.gov On the rotarod test, a measure of motor coordination and balance, LY 379268-treated R6/2 mice showed improved performance. nih.govcapes.gov.br Furthermore, analysis of locomotor parameters in an open field test revealed normalization or improvement in activity, speed, acceleration, endurance, and gait. nih.govnih.gov

At the neuropathological level, LY 379268 demonstrated neuroprotective effects. Blinded histological analysis revealed a rescue of the 15-20% loss of cortical and striatal neurons typically observed in this model. nih.govnih.gov In male R6/2 mice, the treatment completely rescued the loss of striatal neurons. nih.gov The compound also normalized the neurochemistry of substance P (SP) striatal neurons and, to a lesser degree, enkephalinergic striatal neurons. nih.gov The improvements in SP striatal neurons, which are involved in facilitating movement, are consistent with the observed enhancements in motor activity. nih.govnih.gov

Table 2: Effects of LY 379268 in R6/2 Mouse Model of Huntington's Disease
ParameterFinding
SurvivalSignificant 11% increase in mean survival (88.5 vs 79.7 days)
Motor Function (Rotarod)Improved performance
Motor Function (Open Field)Normalization/improvement in activity, speed, acceleration, endurance, and gait
NeuropathologyRescue of 15-20% cortical and striatal neuron loss
NeurochemistryNormalization of substance P striatal neuron neurochemistry

Data from studies on R6/2 transgenic mice. nih.govnih.govcapes.gov.br

Cognitive Modulation in Disease Models

Impact on Cognitive Deficits in Specific Preclinical Models

Activation of mGluR2/3 by LY 379268 has been shown to prevent or ameliorate cognitive deficits in several preclinical models of central nervous system disorders. nih.gov

Traumatic Brain Injury (TBI): In a mouse model of controlled cortical impact, systemic administration of LY 379268 significantly improved cognitive recovery compared to vehicle-treated animals. nih.gov This demonstrates the compound's potential to mitigate the cognitive dysfunction that often follows mechanical brain trauma.

Schizophrenia Models: The cognitive deficits associated with schizophrenia can be modeled in rodents using N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or MK-801. nih.govcreative-biolabs.com The effects of LY 379268 in these models are complex. One study found that while LY 379268 could reverse the effects of the NMDA antagonist MK-801 on certain cortical gamma oscillations, it did not improve the working memory impairments induced by the antagonist in the Trial-Unique Nonmatching to Location (TUNL) task. nih.gov Another study noted that acute administration of LY 379268 actually exacerbated the disruption of attentional performance caused by PCP in the 5-choice serial reaction time task. researchgate.net These findings suggest that the compound's impact on cognition in schizophrenia models may be specific to certain domains or neural circuits and does not represent a global procognitive effect against NMDA receptor hypofunction.

Alcohol Dependence Models: In rat models of alcohol dependence, LY 379268 dose-dependently reduced ethanol self-administration and reinstatement of ethanol-seeking behavior induced by stress, a form of relapse. nih.gov The compound was found to be more effective in post-dependent animals compared to non-dependent ones, suggesting it may modulate the neuroadaptations that contribute to addiction-related behaviors. nih.govnih.gov

Investigation of Long-Term Procognitive Effects in Alzheimer's Disease Models

The potential for LY 379268 to produce long-lasting cognitive benefits has been investigated in transgenic mouse models of Alzheimer's disease (AD). One key study utilized AβPP/PS1 mice, which develop age-related amyloid-β plaque pathology and cognitive deficits. nih.gov In this study, mice were treated with LY 379268 from 2 to 6 months of age, a period when elevated glutamate levels are first observed but before significant cognitive decline. nih.govnih.gov

Following a 6-month washout period after the treatment ended, cognitive function was assessed using the Morris water maze spatial learning and memory paradigm. nih.gov The results showed that the early intervention with LY 379268 did not lead to long-term improvements in spatial learning or memory. nih.govnih.gov In fact, during the probe trial, which assesses memory recall, the LY 379268-treated AβPP/PS1 mice showed slightly exacerbated deficits, indicated by fewer crossings over the former platform location. nih.gov

Furthermore, the treatment did not attenuate the underlying pathophysiology characteristic of this AD model. nih.gov There was no reduction in the hyperglutamatergic signaling, astrogliosis, or amyloid-β plaque pathology in the hippocampus of treated mice compared to vehicle controls. nih.govnih.gov These findings indicate that, within this specific experimental paradigm, early administration of LY 379268 does not confer long-term procognitive or disease-modifying effects in the AβPP/PS1 model of Alzheimer's disease. nih.gov

Methodological Approaches in Research on Ly 379268 Disodium Salt

In Vitro Experimental Paradigms

In vitro studies have been fundamental in characterizing the basic pharmacological properties of LY 379268 and its effects on cellular function. These experiments are typically conducted in highly controlled, artificial environments outside of a living organism.

Cell Culture Models for Receptor Characterization and Signaling Studies

Cell culture models are indispensable tools for dissecting the specific interactions between LY 379268 and its target receptors, as well as the subsequent intracellular signaling cascades. Researchers utilize cell lines that are genetically engineered to express specific mGlu receptor subtypes, such as human mGlu2 (hmGlu2) and hmGlu3 (hmGlu3) receptors. These models allow for a precise characterization of the compound's affinity and efficacy at each receptor subtype in isolation.

Studies have demonstrated that LY 379268 is a highly selective group II mGlu receptor agonist, with a significantly greater affinity for these receptors compared to group I and group III mGlu receptors tocris.comrndsystems.com. Furthermore, research has extended to investigating the downstream signaling pathways activated by LY 379268. For instance, studies have explored its ability to activate the SIRT1 axis, which is involved in preserving mitochondrial function tocris.com. Other work has shown that activation of mGluR2/3 by LY379268 can lead to the phosphorylation of the RET receptor and the intracellular signaling molecule Erk1/2 in mouse striatum, a process linked to the production of glial cell line-derived neurotrophic factor (GDNF) tocris.com. Additionally, in vitro experiments have provided evidence that LY 379268 can offer protection against N-methyl-D-aspartate (NMDA)-mediated cell death tocris.comrndsystems.com.

Electrophysiological Recordings (e.g., patch-clamp, field potential recordings)

Electrophysiological techniques are crucial for understanding how LY 379268 modulates neuronal excitability and synaptic transmission. The patch-clamp technique, in particular, allows for the detailed recording of ion flow across the neuronal membrane, providing insights into the compound's effects on individual neurons nih.govnih.govmdpi.combiorxiv.org.

Receptor Binding Assays and Functional Assays (e.g., calcium mobilization)

Receptor binding assays are quantitative methods used to determine the affinity of a ligand for a receptor. In the case of LY 379268, these assays have been instrumental in determining its potency, often expressed as the half-maximal effective concentration (EC50). Functional assays, on the other hand, measure the biological response following receptor activation.

For LY 379268, functional assays have established its high potency as an agonist at human mGlu2 and mGlu3 receptors. The EC50 values have been determined to be 2.69 nM for hmGlu2 and 4.48 nM for hmGlu3 tocris.comrndsystems.com. These values indicate that very low concentrations of the compound are needed to activate these receptors effectively. Such assays are critical for establishing the compound's pharmacological profile and for comparing its potency to other mGlu receptor ligands.

Receptor SubtypeEC50 (nM)
hmGlu22.69
hmGlu34.48

Ex Vivo Approaches

Ex vivo studies are conducted on tissue removed from a living organism and maintained in an artificial environment. This approach allows for the investigation of cellular and network properties in a more intact and physiologically relevant context than isolated cell cultures.

Brain Slice Electrophysiology

Brain slice electrophysiology is a powerful ex vivo technique that preserves the local neuronal circuitry, allowing for the study of synaptic transmission and plasticity in a more naturalistic setting creative-biolabs.comresearchgate.net. In research involving LY 379268, acute brain slices, typically from rodent models, are prepared and maintained in artificial cerebrospinal fluid creative-biolabs.com.

Using this method, researchers have demonstrated that LY 379268 can decrease synaptically evoked spiking in pyramidal cells, for example, in layer V of the medial prefrontal cortex researchgate.net. This effect is concentration-dependent and can be reversed by a selective group II mGlu receptor antagonist, such as LY341495, confirming the specificity of the action of LY 379268 researchgate.net. These findings from brain slice preparations provide a crucial link between the cellular effects observed in vitro and the potential physiological consequences in a more complex neural network.

Biochemical Analysis of Tissue Samples

Biochemical analysis of tissue samples obtained after the administration of LY 379268 allows for the investigation of its effects on the expression of various proteins and signaling molecules within the brain. This approach can provide insights into the longer-term cellular changes induced by the compound.

In one line of investigation, researchers examined the expression of several neurotrophic factors in the hippocampus of gerbils following the administration of LY 379268. The study analyzed the expression levels of transforming growth factor-beta, brain-derived neurotrophic factor, nerve growth factor, and basic fibroblast growth factor at various time points after injection. The results indicated that LY 379268 did not alter the expression of these specific neurotrophic factors in the hippocampal regions examined researchgate.net. This type of biochemical analysis is essential for understanding the broader molecular mechanisms that may or may not be involved in the compound's observed effects.

In Vivo Animal Models

In vivo animal models are indispensable for characterizing the physiological and behavioral effects of the selective group II metabotropic glutamate (B1630785) (mGlu) receptor agonist, LY 379268 disodium (B8443419) salt. These models allow for the investigation of the compound's impact on complex neurological processes within a living organism, providing crucial insights into its potential therapeutic applications. Research employing LY 379268 has utilized a variety of animal models to explore its role in anxiety, addiction, pain, and neurodegenerative diseases.

Behavioral Pharmacology Assays (e.g., open field, fear conditioning, self-administration, pain tests)

Behavioral pharmacology assays are fundamental in assessing the effects of LY 379268 on behavior. These tests are designed to model aspects of human psychiatric and neurological conditions.

Fear conditioning paradigms are employed to study the processes of learning and memory associated with fear. The activation of group II mGlu receptors, including those targeted by LY 379268, has been investigated for its role in fear learning and extinction. nih.gov While direct studies on fear conditioning with LY 379268 are part of the broader research into mGlu2/3 receptor agonists, specific data tables from such studies with this compound are not as prevalent in the reviewed literature as those for self-administration and anxiety models. nih.gov

The self-administration paradigm is a key model for studying the reinforcing effects of drugs and the potential of therapeutic compounds to treat addiction. Research has extensively investigated the effects of LY 379268 on the self-administration of various substances. For instance, LY 379268 has been shown to dose-dependently attenuate the reinstatement of cocaine-seeking behavior, an animal model of relapse. nih.govjneurosci.org In squirrel monkeys, LY 379268 blocked nicotine (B1678760) self-administration and cue-induced reinstatement of nicotine-seeking behavior. nih.gov However, its effects on cocaine self-administration in primates have been less consistent, with some studies showing no significant reduction. nih.govnih.gov The compound has also been found to suppress alcohol self-administration and cue-induced reinstatement of alcohol seeking. nih.gov

Effects of LY 379268 on Drug Self-Administration and Reinstatement
Drug of AbuseAnimal ModelEffect of LY 379268Citation
CocaineRatDose-dependently attenuated conditioned reinstatement of cocaine seeking. nih.govjneurosci.org
CocaineSquirrel MonkeyDid not affect the number of cocaine injections self-administered. nih.gov
NicotineSquirrel MonkeyBlocked nicotine self-administration and cue-induced reinstatement. nih.gov
AlcoholRatSuppressed alcohol self-administration and cue-induced reinstatement. nih.gov

Pain tests are utilized to evaluate the analgesic properties of compounds. Systemic administration of LY 379268 has been shown to reduce both inflammatory and neurogenic thermal hyperalgesia in rats. nih.gov Specifically, it delayed the development of thermal hyperalgesia when given before the onset of peripheral inflammation or capsaicin-induced sensitization. nih.gov However, it did not affect withdrawal latencies to acute mechanical or thermal stimulation, suggesting it is more effective against pathological pain states than acute nociception. nih.gov

Neurochemical Analyses (e.g., microdialysis, enzyme-based amperometric biosensors for glutamate dynamics)

Neurochemical analyses are critical for understanding the mechanisms by which LY 379268 exerts its behavioral effects. These techniques allow for the direct measurement of neurotransmitter levels in specific brain regions.

In vivo microdialysis is a widely used technique to sample the extracellular fluid of the brain and measure neurotransmitter concentrations. rsc.orgnih.gov Studies have utilized microdialysis to investigate the effects of LY 379268 on neurotransmitter systems implicated in addiction and other disorders. For example, research has shown that LY 379268 can attenuate cocaine-induced increases in extracellular dopamine (B1211576) in brain regions like the nucleus accumbens. jneurosci.orgnih.gov This effect on dopamine levels is thought to contribute to its ability to reduce the reinforcing effects of cocaine. jneurosci.org In brain-injured rats, however, a single intraperitoneal injection of LY 379268 did not significantly influence cortical glutamate, glucose, or lactate levels as measured by microdialysis. nih.gov

While the literature extensively covers microdialysis, the specific application of enzyme-based amperometric biosensors for real-time glutamate dynamics following LY 379268 administration is less detailed in the provided search results. This technique offers higher temporal resolution compared to microdialysis and is a valuable tool for studying rapid changes in glutamate transmission.

Neurochemical Effects of LY 379268 Measured by In Vivo Microdialysis
Brain RegionNeurotransmitter/AnalyteEffect of LY 379268ContextCitation
Nucleus AccumbensDopamineAttenuated cocaine-induced increases.Cocaine Self-Administration jneurosci.orgnih.gov
Pericontusional CortexGlutamateNo significant influence.Controlled Cortical Impact Injury nih.gov
Pericontusional CortexGlucoseNo significant influence.Controlled Cortical Impact Injury nih.gov
Pericontusional CortexLactateNo significant influence.Controlled Cortical Impact Injury nih.gov

Stereotaxic Infusion and Local Application Techniques

Stereotaxic infusion allows for the direct administration of LY 379268 into specific brain nuclei, enabling researchers to pinpoint the neural circuits mediating its effects. This technique provides a higher degree of anatomical specificity compared to systemic administration.

Research has demonstrated that the local application of LY 379268 into the basolateral amygdala (BLA) can modulate behaviors related to motivation and reward seeking. biorxiv.org Intra-BLA microinjections of LY 379268 were found to abolish cue-potentiated pressing on a water-associated lever and cue-evoked conditioned approach to the site of water delivery in a Pavlovian-to-instrumental transfer (PIT) paradigm. biorxiv.org These effects were not due to motor impairment, as the infusions did not affect lever pressing during inter-trial intervals or general locomotor activity. biorxiv.org Interestingly, in contrast to systemic administration, intra-BLA injections of LY 379268 were reported to have no effect on cue-induced reinstatement of extinguished cocaine-seeking behavior, highlighting the regional specificity of the compound's actions. biorxiv.org In other studies, local application of LY 379268 via a microdialysis probe was used to investigate its effects on extracellular monoamines in the prefrontal cortex. researchgate.net

Genetic Models and Pharmacological Lesions in Conjunction with LY 379268 Administration

The use of genetic models and pharmacological lesions in combination with LY 379268 administration allows for the investigation of the compound's effects in the context of specific genetic mutations or neuronal deficits, providing insights into its potential for treating genetically-linked disorders.

A significant area of research has been the use of LY 379268 in the R6/2 mouse model of Huntington's disease (HD) , a neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene. researchgate.netnih.govfrontiersin.org Daily subcutaneous injection of LY 379268 in these mice resulted in an 11% increase in survival, improved performance on the rotarod test of motor coordination, and normalization of locomotor parameters in the open field test. researchgate.netnih.gov Furthermore, histological analysis revealed that LY 379268 rescued a significant portion of cortical and striatal neuron loss in these animals. researchgate.netnih.gov

To dissect the differential roles of the mGlu2 and mGlu3 receptors, studies have utilized knockout models . For instance, research on addiction-like behavior has employed mGluR3 knockout mice to investigate the specific receptor subtype involved in the effects of LY 379268 on reinstatement of drug-seeking. nih.gov The finding that these mice did not differ from controls in reinstatement suggests that mGlu2 receptors may be more critical in mediating these particular addiction-related behaviors. nih.gov

Future Directions and Emerging Research Avenues for Ly 379268 Disodium Salt

Differentiating Subtype-Specific Contributions of mGluR2 and mGluR3 to LY 379268's Effects

A primary focus of future research will be to untangle the individual contributions of mGluR2 and mGluR3 to the pharmacological effects of LY 379268. While LY 379268 is a potent agonist for both subtypes, their distinct anatomical distributions and signaling pathways suggest they may mediate different physiological and behavioral outcomes. nih.govnih.gov

Studies utilizing knockout mice have provided initial insights, suggesting that the antipsychotic-like effects of LY 379268 are primarily mediated by mGluR2, not mGluR3. nih.govmetris.nlbohrium.com For instance, in mouse models predictive of antipsychotic activity, such as phencyclidine (PCP) and amphetamine-induced hyperactivity, the effects of LY 379268 were absent in mGluR2 knockout mice but persisted in mGluR3 knockout mice. nih.govmetris.nl Similarly, the antinociceptive effects of LY 379268 in a formalin pain model were lost in mGluR2 knockout mice, again pointing to the critical role of this subtype. frontiersin.org

Conversely, the neuroprotective effects of LY 379268 appear to be more closely linked to mGluR3 activation, particularly in astrocytes. nih.govresearchgate.net In mixed cortical cultures, the ability of LY 379268 to protect against NMDA-induced toxicity was lost when astrocytes lacked mGluR3. researchgate.net Furthermore, research suggests that the cognitive-enhancing effects of mixed mGluR2/3 agonists may involve actions at mGluR3. nih.gov

Future research will likely employ more sophisticated genetic and pharmacological tools to further dissect these subtype-specific roles. This could include the use of subtype-selective antagonists in combination with LY 379268, as well as cell-type-specific knockout models to understand the contributions of these receptors in different neuronal and glial populations.

Table 1: Differentiating mGluR2 and mGluR3 Contributions to LY 379268's Effects
EffectPrimary Mediating SubtypeKey FindingsCitations
Antipsychotic-like ActivitymGluR2LY 379268's reversal of PCP- and amphetamine-induced hyperactivity is absent in mGluR2 knockout mice but present in mGluR3 knockout mice. nih.govmetris.nlbohrium.com
AntinociceptionmGluR2The pain-relieving effects of LY 379268 in the formalin test are lost in mice lacking mGluR2. frontiersin.org
NeuroprotectionmGluR3Neuroprotective effects against NMDA toxicity are lost in cultures with mGluR3-deficient astrocytes. nih.govresearchgate.net
Cognitive EnhancementmGluR3 (potential)Mixed mGluR2/3 agonists show weaker cognitive enhancement compared to those with more mGluR3 activity, suggesting a role for mGluR3. nih.gov

Exploration of LY 379268 in the Context of mGluR Heteromerization

Emerging evidence suggests that mGluRs can form heterodimers, both within their own family (e.g., mGlu2/4) and with other G protein-coupled receptors (GPCRs), such as the serotonin 5-HT2A receptor. nih.govnih.gov These heteromeric complexes can exhibit unique pharmacological and signaling properties that differ from their constituent homodimers.

The interaction between mGluR2 and the 5-HT2A receptor is of particular interest, as it may be relevant to the therapeutic effects of atypical antipsychotics. nih.gov Future studies will need to investigate how LY 379268 modulates the function of these mGluR2-containing heteromers.

Research has also demonstrated the formation of mGlu2/4 heterodimers. nih.govpdbj.orgelifesciences.org In cell lines co-expressing mGlu2 and mGlu4, LY 379268 displayed slightly reduced potency compared to cells expressing only mGlu2. nih.gov This suggests that the presence of mGlu4 in the heterodimer alters the pharmacological profile of LY 379268. Further investigation into the structural and functional consequences of LY 379268 binding to such heterodimers will be crucial for a comprehensive understanding of its mechanism of action in the brain. pdbj.org

Investigation into the Long-Term Adaptive Changes Induced by Chronic LY 379268 Administration

While acute administration of LY 379268 has shown promise in various preclinical models, the long-term consequences of its use are less understood. Chronic exposure to an agonist can lead to adaptive changes in receptor expression, signaling, and neuronal circuitry.

Studies have shown that long-term administration of LY 379268 can lead to a reduction in mGluR2 expression in several brain regions, including the hippocampus and nucleus accumbens. mdpi.comnih.gov Furthermore, 14-day treatment with LY 379268 resulted in a significant reduction in agonist-stimulated [³⁵S]GTPγS binding in cortical regions, the nucleus accumbens, and the ventral pallidum, indicating receptor desensitization. nih.govnih.gov

Interestingly, chronic LY 379268 administration has also been shown to increase the ratio of phosphorylated ERK to total ERK, suggesting alterations in downstream signaling pathways. nih.govnih.gov Moreover, a decrease in phosphorylated CREB has been observed, which is consistent with the Gi/o-coupled nature of mGluR2/3. nih.gov

Future research should aim to characterize these adaptive changes more comprehensively. This includes examining alterations in the expression and function of other neurotransmitter systems, as well as investigating the behavioral implications of these long-term changes. Understanding these adaptations is critical for predicting the sustained efficacy and potential side effects of chronic LY 379268 treatment.

Table 2: Long-Term Adaptive Changes with Chronic LY 379268 Administration
ParameterObserved ChangeBrain Regions AffectedCitations
mGluR2 mRNA LevelsDecreaseHippocampus, nucleus accumbens, caudate, ventral pallidum mdpi.comnih.gov
Agonist-Stimulated [³⁵S]GTPγS BindingDecrease (Desensitization)Prefrontal cortex, nucleus accumbens, ventral pallidum nih.govnih.gov
pERK/ERK RatioIncreaseNot specified nih.govnih.gov
Phosphorylated CREBDecreaseNot specified nih.gov

Development of Advanced Methodologies for Real-Time Neurotransmitter Monitoring in LY 379268 Studies

A deeper understanding of how LY 379268 modulates neurotransmission requires advanced techniques for monitoring neurotransmitter dynamics in real-time. Traditional methods like microdialysis offer good chemical specificity but have poor temporal resolution. nih.govnih.gov

Newer techniques, such as fast-scan cyclic voltammetry (FSCV) and genetically encoded fluorescent sensors, provide the sub-second temporal resolution needed to study the rapid effects of LY 379268 on neurotransmitter release and uptake. nih.govdartmouth.edu FSCV is particularly well-suited for detecting electrochemically active neurotransmitters like dopamine (B1211576). nih.gov The development of novel carbon coatings for sensing devices is further enhancing the capabilities of electrochemical measurements. dartmouth.edu

Future research should increasingly incorporate these advanced methodologies to investigate the precise effects of LY 379268 on glutamate (B1630785), as well as other neurotransmitters like dopamine and serotonin, in specific brain circuits and during various behavioral tasks. dartmouth.edu This will provide a more detailed picture of the neurochemical mechanisms underlying the therapeutic effects of this compound.

Table 3: Comparison of Neurotransmitter Monitoring Techniques
TechniqueAdvantagesLimitationsCitations
MicrodialysisHigh chemical specificity; can measure a wide range of neurotransmitters.Poor temporal resolution (minutes). nih.govnih.gov
Fast-Scan Cyclic Voltammetry (FSCV)High temporal resolution (sub-second); can detect rapid changes in neurotransmitter levels.Limited to electrochemically active neurotransmitters (e.g., dopamine). nih.govdartmouth.edu
Genetically Encoded Fluorescent SensorsHigh temporal and spatial resolution; can target specific cell types.Requires genetic modification; potential for phototoxicity. nih.gov

Q & A

Q. What is the pharmacological mechanism of LY 379268 disodium salt, and how does its selectivity for mGluR2/3 receptors compare to other mGluR subtypes?

this compound is a highly selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), with EC50 values of 2.69 nM and 4.48 nM, respectively. Its selectivity for mGluR2/3 is over 80-fold higher than for group I or III mGluRs, making it a critical tool for studying glutamate-mediated signaling in synaptic plasticity, neuroprotection, and behavioral regulation. Experimental validation typically involves radioligand binding assays or functional assays (e.g., cAMP inhibition in transfected cells) to confirm receptor specificity .

Q. What are standard protocols for administering this compound in rodent behavioral studies?

In vivo administration protocols vary by model:

  • Dose range : 1–10 mg/kg (intraperitoneal or subcutaneous) is commonly used to assess effects on glutamate release, anxiety-like behaviors, or addiction-related cue responses .
  • Acute vs. chronic dosing : Chronic infusion via osmotic minipumps (e.g., 1 mg/kg/day for 28 days) has been employed in tumor models, though efficacy may differ from acute administration .
  • Behavioral endpoints : Include open-field activity, fear conditioning, or cue-induced reinstatement of food/ethanol seeking, with glutamate release measured via microdialysis .

Q. How is this compound used to study presynaptic glutamate regulation?

LY 379268 is applied to inhibit evoked glutamate release via mGluR2/3 autoreceptor activation. Standard methods include:

  • Microdialysis : Measuring extracellular glutamate in brain regions like the striatum or amygdala under basal or stimulated conditions (e.g., high K⁺ or electrical stimulation) .
  • Electrophysiology : Assessing paired-pulse facilitation/depression in slices to evaluate presynaptic modulation .

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro pathway activation and in vivo tumor growth inhibition by this compound?

In glioblastoma (GBM) models, LY 379268 reverses antagonist-induced suppression of MAPK/PI3K pathways in vitro but fails to inhibit tumor growth in vivo. This discrepancy may arise from:

  • Tumor microenvironment complexity : Stromal interactions or compensatory signaling pathways (e.g., EGFR/bFGF) in vivo .
  • Dosing limitations : Systemic delivery may not achieve sufficient brain penetration. Methodological solutions include intracerebral administration or combinatorial targeting of downstream effectors .

Q. What methodological considerations are critical when using LY 379268 to modulate neuroinflammation in microglial models?

Key factors include:

  • Dose optimization : In neonatal rat microglia, 1–5 µM LY 379268 (with Ro 64-5229 to block mGluR2) reduces pro-inflammatory markers (TNF-α, IL-6) while enhancing anti-inflammatory genes (TGF-β, Arg1) under IL-1β/IFNγ challenge .
  • Cell-state specificity : Effects vary between basal and lipopolysaccharide (LPD)-primed microglia, requiring RNAi or CRISPR validation of mGluR3 dependency .

Q. How does this compound interact with other neuromodulators in addiction-related reinstatement paradigms?

In cue-induced reinstatement of food/ethanol seeking:

  • Combination studies : Co-administration with D1 receptor antagonists (e.g., SCH 23390) or mGluR1 modulators (e.g., EMQMCM) reveals additive effects, suggesting cross-talk between glutamate and dopamine systems .
  • Statistical design : Use factorial ANOVA to assess interactions, with post hoc tests (e.g., Newman-Keuls) for dose-response comparisons .

Q. Why does LY 379268 fail to reduce extracellular glutamate in traumatic brain injury (TBI) models, and how can this inform experimental design?

In TBI rats, local LY 379268 application does not suppress glutamate release, possibly due to:

  • Receptor desensitization : Chronic glutamate overflow in TBI may downregulate mGluR2/3 autoreceptors .
  • Alternative mechanisms : Assess co-application with glutamate transporters (e.g., EAAT2 enhancers) or antioxidants to mitigate oxidative stress .

Q. What statistical approaches are recommended for analyzing synergistic effects in LY 379268 combination therapies?

For cell viability or neuroprotection studies (e.g., with THRX-195518 or JNJ-46281222):

  • Synergy scoring : Use the Chou-Talalay combination index (CI) to quantify additive, synergistic, or antagonistic effects .
  • Replicate design : Triplicate experiments with independent cell batches reduce variability; report mean ± SD and effect sizes (e.g., Cohen’s d) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY 379268 disodium salt
Reactant of Route 2
LY 379268 disodium salt

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。